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molecular formula C13H13ClN2 B143918 3-(4-chlorobutyl)-1H-indole-5-carbonitrile CAS No. 143612-79-7

3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Cat. No. B143918
M. Wt: 232.71 g/mol
InChI Key: NJJWMEJWFYRORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315456B2

Procedure details

Chlorotrimethylsilane (137 g) was added to a mixture of 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile (50 g) and acetonitrile (750 ml) at 25-30° C. The resulting mixture was cooled to 0° C., followed by portion wise addition of sodium cyanoborohydride (75 g) while maintaining the temperature at 0-5° C. during the time period of 30 minutes to 1 hour. The resulting mass was stirred for 1 hour at the same temperature. The temperature of the reaction mass was then raised to 25-30° C., followed by stifling for 6-16 hours at the same temperature. The reaction mass was slowly poured into water (5 Lt) at 25-30° C. and then stirred for 30 minutes to 1 hour at the same temperature. The separated solid was filtered and then dissolved in dichloromethane (900 ml) and the resulting organic layer was washed with 20% sodium chloride solution (400 ml×10). The resulting organic layer was subjected to carbon treatment, followed by distillation of the organic layer at 50-55° C. under vacuum to produce the titled compound as a residue. The resulting residue was dissolved in 5% aqueous methanol (4 to 5 times to the weight of the residue), followed carbon treatment at 50-55° C. The resulting filtrate was finally cooled to 25-30° C., the separated solid was filtered, washed with chilled 5% aqueous methanol (50 ml) and then dried the material at 60-65° C. to produce 31 g of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (First Crop). The resulting filtrate was cooled to 0-5° C. and then stirred for 30 minutes at the same temperature. The separated solid was filtered, washed with chilled 5% aqueous methanol and then dried the material at 60-65° C. to produce 10.5 g of the titled compound (Second Crop) (Purity by HPLC: 99.3; Total yield: 87.2%).
Quantity
137 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[Si](C)(C)C.[Cl:6][CH2:7][CH2:8][CH2:9][C:10]([C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[C:18]([C:21]#[N:22])[CH:19]=2)[NH:14][CH:13]=1)=O.C(#N)C.C([BH3-])#N.[Na+]>O>[Cl:6][CH2:7][CH2:8][CH2:9][CH2:10][C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[C:18]([C:21]#[N:22])[CH:19]=2)[NH:14][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
137 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
50 g
Type
reactant
Smiles
ClCCCC(=O)C1=CNC2=CC=C(C=C12)C#N
Name
Quantity
750 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mass was stirred for 1 hour at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0-5° C. during the time period of 30 minutes to 1 hour
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mass was then raised to 25-30° C.
WAIT
Type
WAIT
Details
by stifling for 6-16 hours at the same temperature
Duration
11 (± 5) h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes to 1 hour at the same temperature
FILTRATION
Type
FILTRATION
Details
The separated solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane (900 ml)
WASH
Type
WASH
Details
the resulting organic layer was washed with 20% sodium chloride solution (400 ml×10)
DISTILLATION
Type
DISTILLATION
Details
followed by distillation of the organic layer at 50-55° C. under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCCCCC1=CNC2=CC=C(C=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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